1-Cyclopentanecarbonylpiperidine-3-sulfonamide
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Overview
Description
1-Cyclopentanecarbonylpiperidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are organosulfur compounds containing the sulfonamide functional group. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentanecarbonylpiperidine-3-sulfonamide can be synthesized through the reaction of 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride with ammonia or an amine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often involves the use of photoredox catalysis, where light is used to promote the chemical reaction. This method is advantageous as it allows for selective synthesis of sulfonamides under mild conditions, reducing the need for harsh reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentanecarbonylpiperidine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Cyclopentanecarbonylpiperidine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpiperidine-3-sulfonamide involves the inhibition of enzymes that are essential for bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Used in veterinary medicine to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness
1-Cyclopentanecarbonylpiperidine-3-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its cyclopentanecarbonyl group provides additional steric hindrance, potentially leading to different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C11H20N2O3S |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-sulfonamide |
InChI |
InChI=1S/C11H20N2O3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2,(H2,12,15,16) |
InChI Key |
LFNBXOOIJIPUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)N |
Origin of Product |
United States |
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